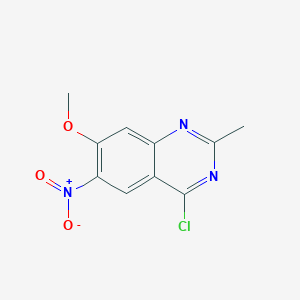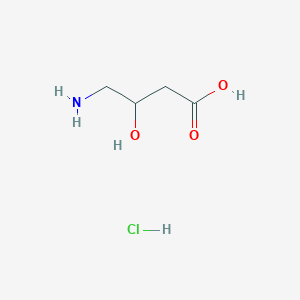
4-Amino-3-hydroxybutanoic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-3-hydroxybutanoic acid hydrochloride is a chemical compound with the molecular formula C4H10ClNO3. It is a derivative of 4-amino-3-hydroxybutanoic acid, which is an endogenous ligand found in the central nervous system of mammals. This compound is known for its role in various biochemical processes and has been studied for its potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-3-hydroxybutanoic acid hydrochloride typically involves the reaction of 4-amino-3-hydroxybutanoic acid with hydrochloric acid. The process can be carried out under controlled conditions to ensure the purity and yield of the final product. The reaction is usually performed at room temperature, and the product is obtained as a white crystalline solid.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include steps such as crystallization, filtration, and drying to obtain the final product in a pure form. The use of advanced equipment and techniques ensures the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-3-hydroxybutanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino and hydroxyl groups in the compound can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives of this compound.
Aplicaciones Científicas De Investigación
4-Amino-3-hydroxybutanoic acid hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its role in biochemical processes and its potential as a neurotransmitter or neuromodulator.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antispasmodic agent and its effects on the central nervous system.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of 4-amino-3-hydroxybutanoic acid hydrochloride involves its interaction with specific molecular targets and pathways in the body. It is believed to act on the central nervous system by modulating the activity of neurotransmitters and receptors. The exact molecular targets and pathways involved are still under investigation, but it is known to influence the release and uptake of certain neurotransmitters, leading to its observed effects.
Comparación Con Compuestos Similares
4-Amino-3-hydroxybutanoic acid hydrochloride can be compared with other similar compounds, such as:
4-Amino-3-hydroxybutanoic acid: The parent compound, which lacks the hydrochloride group.
Gamma-aminobutyric acid (GABA): A well-known neurotransmitter with similar structural features.
Beta-hydroxybutyric acid: Another compound with a hydroxyl group, but differing in its position and overall structure.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with specific molecular targets and pathways makes it a compound of interest in various fields of research.
Propiedades
Fórmula molecular |
C4H10ClNO3 |
|---|---|
Peso molecular |
155.58 g/mol |
Nombre IUPAC |
4-amino-3-hydroxybutanoic acid;hydrochloride |
InChI |
InChI=1S/C4H9NO3.ClH/c5-2-3(6)1-4(7)8;/h3,6H,1-2,5H2,(H,7,8);1H |
Clave InChI |
IRKCMMXRSVXEPT-UHFFFAOYSA-N |
SMILES canónico |
C(C(CN)O)C(=O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


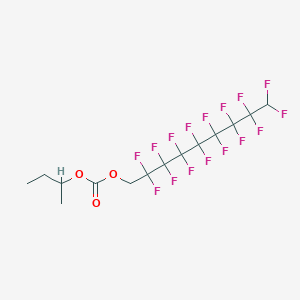
![5-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B12081770.png)


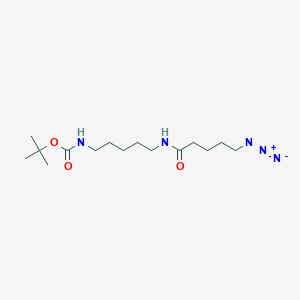
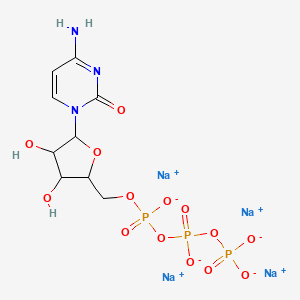

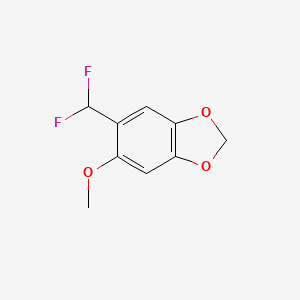

![O-[2-(2,5-Difluorophenyl)ethyl]hydroxylamine](/img/structure/B12081816.png)
